4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.77. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some novel derivatives, including those similar to the queried compound, have been synthesized and screened for their antimicrobial activities. Derivatives like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, showed good to moderate activities against test microorganisms, demonstrating potential in antimicrobial research (Bektaş et al., 2007).
Photoluminescent Properties
1,3,4-oxadiazole derivatives have been synthesized and characterized for their phase behaviors and photoluminescent properties. Studies on these compounds, such as cholesteryl and methyl derivatives, revealed wide mesomorphic temperature ranges and strong blue fluorescence emissions, highlighting their potential in materials science and optoelectronics (Han et al., 2010).
Antibacterial Agents
Fluorine-containing compounds, including those with a 1,2,4-oxadiazole ring, have been explored for their antibacterial activities. Such compounds have shown promising activity in certain concentrations, suggesting their potential application in developing new antibacterial agents (Holla et al., 2003).
Fluoride Chemosensors
Compounds with 1,3,4-oxadiazole groups have been studied as fluoride chemosensors. These sensors demonstrated color changes and optical shifts upon addition of fluoride, indicating their application in analytical chemistry for detecting fluoride ions (Ma et al., 2013).
Synthesis and Transformation
Studies on the synthesis and transformation of halogen-containing 4H-pyrido[e][1,3]oxazin-4-ones into 1,2,4-oxadiazoles and 1,2,4-triazoles provide insights into new methods of producing potentially bioactive compounds. The regioselectivity and efficiency of these transformations open avenues in synthetic chemistry for creating novel compounds (Le Falher et al., 2015).
Corrosion Inhibition
Oxadiazole derivatives have been explored for their potential in controlling mild steel dissolution. These compounds showed significant corrosion inhibition efficiency, suggesting their application in materials science, particularly in corrosion protection (Kalia et al., 2020).
Properties
IUPAC Name |
4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-10-18(24)23(14-4-2-3-5-15(14)25-10)9-16-21-17(22-26-16)11-6-7-12(19)13(20)8-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJNOLGDYCUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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